rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate

Description

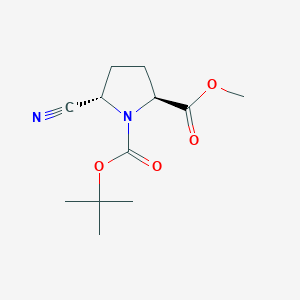

rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is a pyrrolidine-based compound featuring a cyano group at the 5-position and dicarboxylate ester substituents (tert-butyl and methyl) at the 1- and 2-positions. Its stereochemistry is defined by the (2R,5R) configuration, and the "rac" designation indicates a racemic mixture of enantiomers. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and chiral ligands. Its rigid pyrrolidine scaffold and electron-withdrawing cyano group enhance its utility in asymmetric catalysis and medicinal chemistry .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJVGSUDWMVQKW-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Azomethine Ylide [3+2] Cycloaddition

A robust method for pyrrolidine synthesis involves azomethine ylide cycloaddition with electron-deficient dipolarophiles (e.g., acrylates). For example, reacting a tert-butyl-protected glycine derivative with a nitrile-containing dipolarophile could yield the pyrrolidine backbone with the cyano group at C5.

Example Protocol :

Dieckmann Cyclization of Diesters

While Dieckmann cyclization typically favors six-membered rings, modified conditions (e.g., high-dilution, Lewis acid catalysis) can promote five-membered ring formation. A diester precursor such as dimethyl 3-cyanopentanedioate could cyclize to yield the pyrrolidine dicarboxylate skeleton.

Reaction Conditions :

-

Substrate: Dimethyl 3-cyanopentanedioate

-

Base: Sodium hydride in THF

-

Temperature: 0°C to room temperature, 12–24 hours

Introduction of the Cyano Group

The cyano moiety at C5 is introduced via nucleophilic substitution or Strecker-type reactions :

Nucleophilic Substitution of a Leaving Group

A halogen (e.g., bromide) or sulfonate ester at C5 is displaced by cyanide ions.

Procedure :

Strecker Synthesis from an Aldehyde

A C5 aldehyde is converted to an α-aminonitrile, followed by cyclization and oxidation.

Steps :

-

Oxidize a pyrrolidine alcohol to the aldehyde using Swern oxidation .

-

React with NH₃ and KCN to form the α-aminonitrile.

Esterification and Protecting Group Strategies

Sequential Esterification of Dicarboxylic Acid

The dicarboxylic acid intermediate is selectively esterified at C1 and C2:

One-Pot Dual Esterification

Simultaneous protection of both carboxyl groups is achievable using mixed anhydrides:

-

React pyrrolidine-1,2-dicarboxylic acid with tert-butyl chloroformate and methyl chloroformate in the presence of NEt₃.

-

Stir at 0°C for 2 hours, then warm to room temperature.

Stereochemical Considerations and Racemic Mixture Formation

The (2R,5R) configuration in the racemic product arises from:

-

Non-stereoselective ring-forming reactions , yielding equal enantiomers.

-

Racemization during synthesis , particularly under basic or high-temperature conditions.

Key Observation : Asymmetric induction methods (e.g., chiral catalysts) are omitted to maintain the racemic nature, aligning with the compound’s rac designation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Azomethine Ylide Cycloaddition | High stereochemical control | Requires specialized dipolarophiles | 50–60 |

| Dieckmann Cyclization | Scalable with simple precursors | Low yields for five-membered rings | 40–50 |

| Nucleophilic Substitution | Straightforward cyanide insertion | Requires pre-functionalized substrate | 60–70 |

Industrial-Scale Considerations

For large-scale production, cost-efficiency and reproducibility dictate the choice of:

Chemical Reactions Analysis

Types of Reactions

rac-1-tert-Butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyanide group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyanide group with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that lead to more complex molecules. Researchers utilize it in the development of new synthetic pathways and reactions.

Biology

- Enzyme Mechanism Studies : It is employed in studies investigating enzyme mechanisms and protein-ligand interactions. The compound's ability to inhibit specific enzymes makes it valuable for understanding biochemical pathways.

- Protein Homeostasis : By inhibiting deubiquitylating enzymes (DUBs), it can alter the levels of ubiquitinated proteins, impacting cellular signaling and stress responses.

Medicine

- Drug Discovery : Rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is explored as a lead compound in drug development, particularly for cancer therapy. Its mechanism of action involves modulation of protein degradation pathways critical for tumor progression.

- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection against neurodegenerative diseases by modulating protein interactions essential for neuronal survival.

Industry

- Specialty Chemicals Production : The compound has applications in the production of specialty chemicals and materials due to its unique properties and reactivity.

Cancer Treatment

- Studies indicate that this compound may enhance the efficacy of chemotherapeutics by targeting DUBs involved in tumor growth. In vitro studies have demonstrated significant inhibition of cancer cell proliferation through DUB inhibition mechanisms.

Neuroprotection

- Research on rodent models shows that the compound can reduce neuronal loss and improve cognitive functions, suggesting potential therapeutic applications in neurodegenerative disorders.

Case Studies

| Study Focus | Findings |

|---|---|

| Cancer Cell Lines | Significant inhibition of cell proliferation was observed in various cancer cell lines when treated with rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate due to DUB inhibition. |

| Neuroprotection | In rodent models, the compound demonstrated protective effects against neurodegeneration, reducing neuronal loss and improving cognitive outcomes. |

Mechanism of Action

The mechanism of action of rac-1-tert-butyl 2-methyl (2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyanide group, in particular, can participate in nucleophilic attacks, while the carboxylate groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate and related compounds:

Stereochemical and Reactivity Differences

- Stereochemistry: The (2R,5R) configuration of the target compound distinguishes it from analogs like rac-2-benzyl 1-tert-butyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, where the 5S configuration alters ring puckering and intermolecular interactions .

- Functional Groups: Cyano vs. Oxo: The 5-cyano group in the target compound offers nucleophilic reactivity (e.g., hydrolysis to amides), whereas the 5-oxo group in (R)-2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is prone to reduction or enolate formation . Ester Groups: Methyl esters (target compound) are more labile under basic conditions compared to benzyl esters (e.g., EN300-39913932), which require hydrogenolysis for deprotection .

Biological Activity

Rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₈N₂O₄

- Molecular Weight : Approximately 254.29 g/mol

- Structural Features : The compound contains a pyrrolidine ring with a tert-butyl group and a cyanopyrrolidine moiety, which contribute to its chemical reactivity and biological activity.

Rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate primarily acts as an inhibitor of deubiquitylating enzymes (DUBs). These enzymes play a crucial role in regulating protein degradation pathways within cells. By inhibiting DUBs, this compound may affect various cellular processes including:

- Protein Homeostasis : Disruption in DUB activity can lead to altered levels of ubiquitinated proteins, affecting cellular signaling and stress responses.

- Cancer Therapy : The potential to modulate protein degradation pathways makes this compound a candidate for cancer treatment, as many cancers exploit DUBs for survival and proliferation.

Biological Activity and Therapeutic Applications

- Cancer Treatment : Research indicates that rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate may have applications in cancer therapy by targeting DUBs involved in tumor progression. Studies have demonstrated that inhibiting specific DUBs can enhance the efficacy of existing chemotherapeutics.

- Neuroprotective Effects : Similar compounds have been explored for their neuroprotective properties. The structural features of rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine suggest it may also exhibit protective effects against neurodegenerative diseases by modulating protein interactions critical for neuronal survival.

- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound binds effectively to targets involved in ubiquitination pathways. These binding interactions are crucial for understanding its mechanism of action and optimizing therapeutic efficacy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate | Contains an oxo group instead of a cyano group | Exhibits different reactivity due to the presence of a carbonyl |

| 1-tert-butyl 2-methyl 5-cyanopiperidine-1,2-dicarboxylate | Similar piperidine ring structure | May have different biological activities due to ring size |

| N-(3R)-1-cyanopyrrolidin-3-yl derivatives | Variations in substitution on the nitrogen atom | Potentially altered pharmacological profiles |

Case Studies

Several studies have highlighted the biological activity of rac-1-tert-butyl-2-methyl(2R,5R)-5-cyanopyrrolidine:

- Study on Cancer Cell Lines : A recent investigation assessed the impact of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation through DUB inhibition mechanisms.

- Neuroprotection in Animal Models : Another study explored the neuroprotective effects in rodent models of neurodegeneration. The compound showed promise in reducing neuronal loss and improving cognitive functions.

Q & A

Q. How can researchers optimize the synthesis of rac-1-tert-butyl2-methyl(2R,5R)-5-cyanopyrrolidine-1,2-dicarboxylate to improve yield and enantiomeric purity?

Q. What analytical techniques are most reliable for characterizing the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. Ensure crystals are grown in non-polar solvents (e.g., hexane/ethyl acetate) to avoid solvate formation.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm dihedral angles between protons on the pyrrolidine ring. Compare with DFT-calculated values .

- Polarimetry : Measure optical rotation ([α]D) at 589 nm and cross-validate with chiral HPLC retention times.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves (0.11 mm thickness) and chemical-resistant lab coats. For prolonged exposure, wear full-face respirators with organic vapor cartridges .

- Ventilation : Conduct reactions in fume hoods with face velocity ≥0.5 m/s. Monitor airborne concentrations via gas chromatography if sublimation is observed.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis of the cyanogroup .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis Framework : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies. Weight results by sample size and purity thresholds (>95% by HPLC).

- Batch Variability Testing : Analyze impurities (e.g., via LC-MS) in different synthetic batches to correlate side-products with inconsistent bioactivity.

- Dose-Response Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables .

Q. What experimental design strategies are optimal for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial matrix (pH: 3, 7, 11; Temp: 4°C, 25°C, 40°C; Time: 24h, 72h). Use HPLC to quantify degradation products (e.g., tert-butyl ester hydrolysis).

- Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life. For example:

where = degradation rate, = activation energy .

Q. How can computational methods (e.g., DFT, MD) predict the compound’s behavior in chiral environments or enzyme-binding sites?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Set grid boxes to cover active sites (e.g., 25 ų).

- Solvent Effects : Run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Compare RMSD plots for (2R,5R) vs. (2S,5S) enantiomers.

- Charge Distribution Analysis : Calculate electrostatic potential maps (via Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .

Contradictory Evidence and Limitations

- Toxicological Data : Limited ecotoxicological information is available; standard assays (e.g., Daphnia magna acute toxicity) are recommended to fill gaps .

- Stereochemical Stability : reports high enantiomeric purity under inert conditions, but hydrolysis risks in aqueous environments require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.